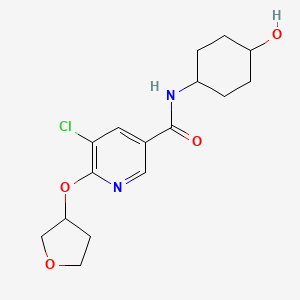
5-chloro-N-(4-hydroxycyclohexyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-hydroxycyclohexyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as SNS-032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are a group of enzymes that play a crucial role in cell cycle regulation and are often dysregulated in cancer cells. SNS-032 has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Herbicidal Activity
- A study on N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid, demonstrated potential as herbicides. These compounds, including 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, showed excellent herbicidal activity against specific plant species, suggesting potential applications in weed control and agricultural productivity enhancement (Chen Yu et al., 2021).
Antiprotozoal Activity
- Research on similar nicotinamide analogs, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, revealed significant antiprotozoal activity. These compounds demonstrated efficacy against Trypanosoma b.rhodesiense and P. falciparum, highlighting their potential in treating diseases caused by these pathogens (M. Ismail et al., 2003).
Development of Antimicrobial Agents
- The synthesis of new 4-Thiazolidinones of Nicotinic Acid showed promising results in antimicrobial screening. These compounds exhibited activity against various bacterial and fungal species, suggesting their use in developing new antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).
Synthesis of Anti-Infective Agents
- A study on the synthesis of Nevirapine, an anti-infective agent, involved a compound structurally similar to 5-chloro-N-(4-hydroxycyclohexyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. This demonstrates the potential of such compounds in the synthesis of pharmaceuticals targeting infectious diseases (Hu Yong-an, 2012).
Propiedades
IUPAC Name |
5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-14-7-10(8-18-16(14)23-13-5-6-22-9-13)15(21)19-11-1-3-12(20)4-2-11/h7-8,11-13,20H,1-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQJVKYCYLAJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-hydroxycyclohexyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)
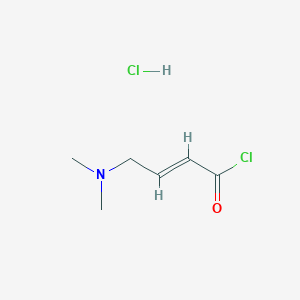
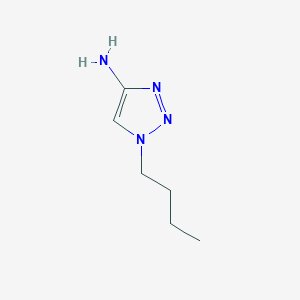
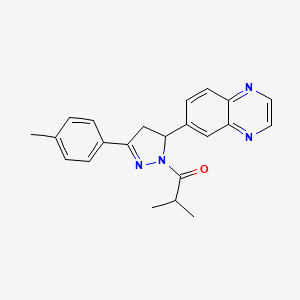
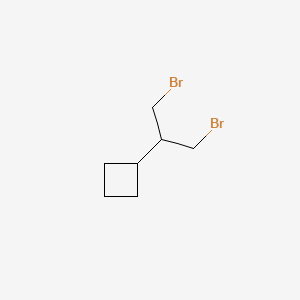
![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)
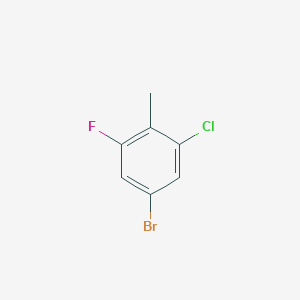
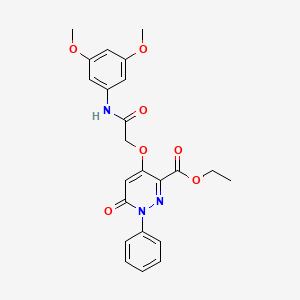
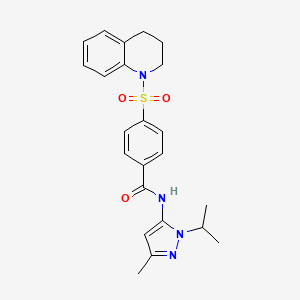
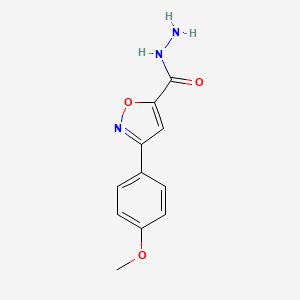
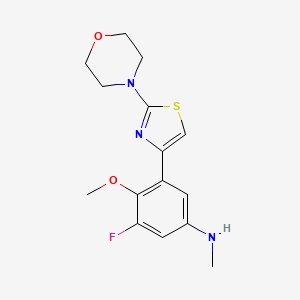
![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)
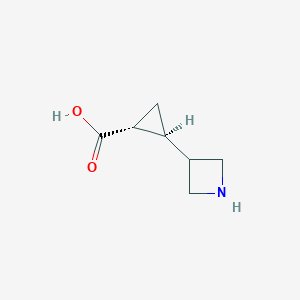
![2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795581.png)